6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine
Description
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound featuring a fused pyrrolo[3,4-d]pyridazine core. Its structure includes a 1,3-benzodioxole moiety linked via a methyl group at the 6-position, along with four methyl substituents at positions 1, 4, 5, and 5. The pyrrolo[3,4-d]pyridazine scaffold is known for its electron-deficient nature, enabling participation in charge-transfer systems and pharmacological interactions .
Properties
IUPAC Name |
6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethylpyrrolo[3,4-d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-10-17-12(3)21(13(4)18(17)11(2)20-19-10)8-14-5-6-15-16(7-14)23-9-22-15/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWJLKBNAWASAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN=C(C2=C(N1CC3=CC4=C(C=C3)OCO4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and diketones under acidic or basic conditions.
Introduction of the 1,3-Benzodioxole Substituent: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the benzodioxole moiety to the pyrrolo[3,4-d]pyridazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride to remove oxygen functionalities or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the benzodioxole or pyrrolo[3,4-d]pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA synthesis or repair, leading to cell cycle arrest and apoptosis in cancer cells. The benzodioxole moiety can also contribute to its binding affinity and specificity for certain proteins.
Comparison with Similar Compounds
Pyrrolo[3,4-d]pyridazinone Derivatives
Compounds such as 3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one () share the pyrrolo[3,4-d]pyridazine core but differ in substituents and oxidation states. The presence of an oxadiazole ring in these derivatives enhances hydrogen-bonding capacity, which may improve binding affinity in biological targets compared to the fully saturated methyl-substituted analog .
Polymer-Fused Analogues
1,4-bis(5-bromothiophen-2-yl)-6-(2-decyltetradecyl)-5H-pyrrolo[3,4-d]pyridazine-5,7(6H)-dione () incorporates thiophene and alkyl chains for polymer applications. This derivative exhibits redshifted absorption spectra due to extended conjugation, a property absent in the target compound due to its lack of electron-rich thiophene substituents .
Substituent Effects
Methyl vs. Aromatic Substituents
The tetramethyl substituents in the target compound contrast with analogs like 2-Methyl-5-(1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazin-6-yl)aniline (), which includes an aniline group. The methyl groups in the target compound likely enhance metabolic stability but reduce π-π stacking interactions compared to aromatic substituents .
Benzodioxole vs. Thiophene
The 1,3-benzodioxol-5-ylmethyl group distinguishes the target compound from 5,7-di-thiophen-2-yl-2,3-dihydro-1H-pyrrolo[3,4-d]pyridazine-1,4(6H)-dione (). The benzodioxole moiety may confer improved lipophilicity and CNS permeability, whereas thiophene-containing analogs are more suited for optoelectronic materials .
Anticancer Potential
Pyrrolo[3,4-d]pyridazinone derivatives modified at the pyrrole and pyridazine rings (e.g., 1,2,3,4-tetrahydro-6-substituted-2,5,7-trimethyl-6H-pyrrolo[3,4-d]pyridazin-1,4-ones) have demonstrated CDK1/cyclin B kinase inhibition (IC₅₀: 0.8–2.1 µM) and cystostatic activity (). The target compound’s benzodioxole group may modulate selectivity for kinase targets or enhance bioavailability compared to these analogs .
Pharmacokinetic Properties
Methyl groups in the target compound likely reduce metabolic oxidation compared to analogs with hydrogen-bond donors (e.g., hydroxyl or oxadiazole groups).
Chemical and Physical Properties
Stability
The tetramethyl substituents in the target compound may improve stability compared to tetrahydropyrido[3,4-d]pyridazine derivatives (), which are prone to decomposition. Methyl groups sterically hinder reactive sites, reducing susceptibility to nucleophilic attack .
Biological Activity
The compound 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Molecular Characteristics
- Molecular Formula : C22H19N3O4
- Molecular Weight : 389.40 g/mol
- IUPAC Name : (6S,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione
- CAS Number : 171596-28-4
Structural Features
The compound features a pyrrolo-pyridazine core , which is known for its diverse biological activities. The presence of the benzodioxole moiety is significant as it often enhances the pharmacological profile of compounds by improving solubility and bioavailability.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit notable antitumor properties. For instance, studies have shown that certain pyridazine derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR. The mechanism often involves the modulation of kinase activities crucial for cancer cell proliferation and survival .
Case Study: In Vitro Testing
In vitro studies conducted on breast cancer cell lines MCF-7 and MDA-MB-231 demonstrated that specific pyrazole derivatives showed significant cytotoxic effects. When combined with doxorubicin, these compounds exhibited a synergistic effect, enhancing the overall efficacy against resistant cancer types .
Anti-inflammatory Properties
Pyridazine derivatives have also been evaluated for their anti-inflammatory effects. A study highlighted the ability of certain compounds to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The compounds showed promising results in reducing inflammation in animal models .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of these compounds. Research has indicated that some synthesized pyrazole carboxamides derived from pyridazine structures exhibit antifungal properties. This suggests a potential application in treating infections caused by resistant fungal strains .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at different positions on the pyridazine ring can significantly influence its pharmacological profile.
Key Findings from SAR Studies
- Substituent Effects : The introduction of electron-withdrawing groups enhances antitumor activity.
- Ring Modifications : Alterations in the pyridazine ring structure can improve selectivity towards specific kinases.
- Linker Variations : Changes in the benzodioxole linker can affect solubility and bioavailability.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased antitumor activity |
| Ring substitutions | Enhanced kinase selectivity |
| Linker variations | Improved solubility |
Q & A
Q. What are the recommended synthetic pathways for 6-(1,3-benzodioxol-5-ylmethyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step strategies, including cyclocondensation of substituted pyridazine precursors with benzodioxole derivatives. Key steps may include:
- Functionalization of the pyrrolo[3,4-d]pyridazine core via alkylation or nucleophilic substitution (e.g., introducing the benzodioxol-5-ylmethyl group) .
- Optimization of methyl group positioning using selective methylation agents (e.g., methyl iodide under basic conditions) .
Yield improvements (50–70%) are achieved by controlling temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Catalytic methods (e.g., Pd-mediated coupling) may reduce side products .
Q. How can structural characterization of this compound be performed to confirm regioselectivity of methyl groups?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR distinguish methyl groups at positions 1,4,5,7 via splitting patterns and coupling constants. For example, deshielded protons near electron-withdrawing benzodioxole groups exhibit downfield shifts .
- X-ray Crystallography: Resolves spatial arrangement and confirms regiochemistry .
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Enzyme Inhibition: Kinase or protease inhibition assays using fluorogenic substrates .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT): Models electron density distribution to predict sites for electrophilic/nucleophilic attack. For example, the benzodioxole ring’s electron-rich oxygen atoms may stabilize charge-transfer interactions .
- Molecular Docking: Screens against protein targets (e.g., kinases) to prioritize experimental testing. Autodock Vina or Schrödinger Suite can simulate binding modes .
Q. What experimental design strategies address contradictory data in solubility and stability studies?
- Factorial Design: Tests variables (pH, solvent polarity, temperature) to identify dominant factors. For example, a 2³ factorial design evaluates solvent (DMSO vs. ethanol), pH (4–8), and storage temperature (−20°C vs. 25°C) .
- Accelerated Stability Testing: Uses high-temperature/humidity chambers to model degradation pathways (e.g., hydrolysis of the benzodioxole moiety) .
Q. How can regioselective functionalization be achieved for SAR studies?
Q. What methodologies reconcile discrepancies in biological activity across different assay platforms?
- Meta-Analysis: Combine data from multiple assays (e.g., enzymatic vs. cell-based) using statistical tools (ANOVA, Tukey’s HSD) to identify assay-specific biases .
- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., serum-free media to minimize protein-binding interference) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
